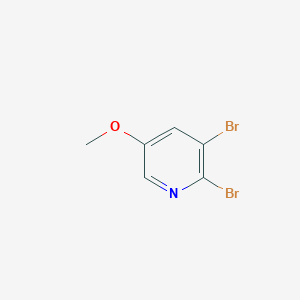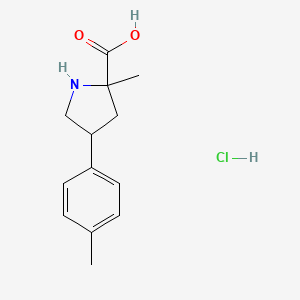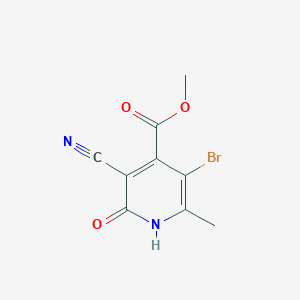![molecular formula C12H12ClN3O B1433716 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol CAS No. 1707681-73-9](/img/structure/B1433716.png)
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol
Overview
Description
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C12H12ClN3O and a molecular weight of 249.7 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and phenyl group, and an ethan-1-ol moiety attached via an amino linkage .
Preparation Methods
The synthesis of 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol typically involves the reaction of 6-chloro-2-phenylpyrimidine with 2-aminoethanol under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Scientific Research Applications
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The chloro and phenyl groups in the pyrimidine ring contribute to its binding affinity and specificity, while the ethan-1-ol moiety may enhance its solubility and bioavailability . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol include:
2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethan-1-ol: This compound has a fluorine atom instead of a phenyl group, which may alter its chemical properties and biological activity.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol: The presence of a methyl group instead of a phenyl group can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(6-chloro-2-phenylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-8-11(14-6-7-17)16-12(15-10)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVYQZUYWRFMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)
![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)




![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)


